
Antibacterial agent 167
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Overview
Description
Antibacterial agent 167 is a compound identified as an inhibitor of pathogenic bacterial carbonic anhydrases. It effectively inhibits the growth of Neisseria gonorrhea strains at concentrations between 16 to 64 µg/mL . This compound is part of a broader class of antibacterial agents that target specific bacterial enzymes, making it a promising candidate for treating bacterial infections.
Preparation Methods
The preparation of Antibacterial agent 167 involves synthetic routes that typically include the use of organic solvents and reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Mechanisms of Action in Antibacterial Agents
Antibacterial agents target bacterial processes through distinct chemical mechanisms, including:
Inhibiting Metabolic Processes
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Sulfonamides/Trimethoprim : Block folate synthesis by targeting dihydropteroate synthase and dihydrofolate reductase, respectively .
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Enzymatic Degradation :
Chemical Reaction Pathways in Resistance Mechanisms
Mechanism | Example Reaction | Key Enzymes/Modifications |
---|---|---|
Enzymatic inactivation | Fosfomycin + Glutathione → Inactive | FosA/FosB (glutathione-S-transferases) |
Target modification | Ribosomal rRNA mutations | Alterations in 30S/50S subunits |
Efflux pumping | Reduced intracellular drug levels | Multidrug resistance (MDR) pumps |
Axinellamines
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Mechanism : Cause membrane destabilization and inhibit septum formation .
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Synthesis : Scalable routes developed for dimeric pyrrole–imidazole alkaloids, enabling gram-scale production .
Iodo-Thiocyanate Complex (ITC)
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Antimicrobial Action : Generates reactive oxygen species (e.g., H₂O₂, I₂) that oxidize bacterial biomolecules .
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Biofilm Eradication : Effective against dual/multi-species biofilms at concentrations of 7.8–250 μg/mL .
Chelating Agents
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Iron/Manganese Dysregulation : DTPMP, HBED, and PO induce iron starvation, upregulating manganese import (via mntH) and altering superoxide dismutase activity .
Antisense Antibacterial Agents
Scientific Research Applications
Antibacterial agent 167 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by Neisseria gonorrhea.
Industry: Utilized in the development of new antibacterial formulations and products.
Mechanism of Action
The mechanism of action of Antibacterial agent 167 involves the inhibition of bacterial carbonic anhydrases, which are enzymes critical for the survival and growth of bacteria. By inhibiting these enzymes, the compound disrupts the bacterial metabolic processes, leading to the inhibition of bacterial growth and proliferation. The molecular targets include the active sites of carbonic anhydrases, and the pathways involved are related to the enzyme’s role in maintaining pH balance and ion transport within bacterial cells .
Comparison with Similar Compounds
Antibacterial agent 167 is unique in its specific inhibition of bacterial carbonic anhydrases, which sets it apart from other antibacterial agents that target different bacterial enzymes or structures. Similar compounds include:
Sulfonamides: Inhibit bacterial dihydropteroate synthetase.
Beta-lactams: Inhibit bacterial cell wall synthesis.
Quinolones: Inhibit bacterial DNA gyrase and topoisomerase IV.
Compared to these compounds, this compound offers a novel mechanism of action, making it a valuable addition to the arsenal of antibacterial agents .
Properties
Molecular Formula |
C12H12F3N2NaOS |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
sodium;4-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioate |
InChI |
InChI=1S/C12H13F3N2OS.Na/c13-12(14,15)9-1-3-10(4-2-9)16-5-7-17(8-6-16)11(18)19;/h1-4H,5-8H2,(H,18,19);/q;+1/p-1 |
InChI Key |
OPBYPLLCHQENHU-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)[S-].[Na+] |
Origin of Product |
United States |
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